3-Bromo-1H-indazole-6-carbaldéhyde

Vue d'ensemble

Description

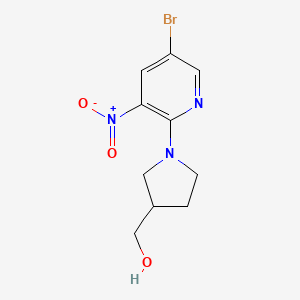

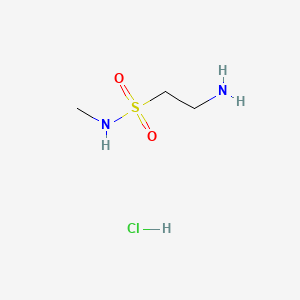

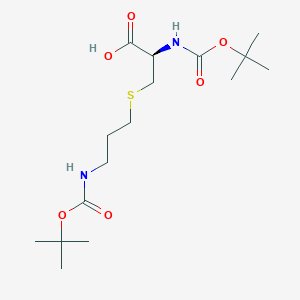

3-Bromo-1H-indazole-6-carbaldehyde is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-1H-indazole-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1H-indazole-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie Médicinale Propriétés Anticancéreuses

Les dérivés d'indazole, y compris les composés similaires au 3-Bromo-1H-indazole-6-carbaldéhyde, ont été étudiés pour leurs propriétés anticancéreuses potentielles. Par exemple, certains composés d'indazole ont montré une efficacité contre les lignées cellulaires du côlon et du mélanome avec des valeurs de GI 50 micromolaires faibles, indiquant leur potentiel en tant qu'inhibiteurs de croissance .

Activité Biologique Large Spectre

Le groupement indole, qui fait partie de la structure du this compound, est connu pour un large éventail d'activités biologiques. Celles-ci incluent des activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariques et anticholinestérasiques . Ce large spectre en fait un échafaudage précieux pour le développement de médicaments.

3. Inhibition enzymatique : Aldose et Aldéhyde Réductase Les dérivés d'indazole ont été évalués en tant qu'inhibiteurs d'enzymes comme l'aldose réductase (ALR2) et l'aldéhyde réductase (ALR1), qui sont importantes dans le contexte des complications diabétiques et d'autres conditions .

Étalons de référence pour les tests pharmaceutiques

Des composés comme le this compound sont utilisés comme étalons de référence dans les tests pharmaceutiques pour garantir des résultats précis dans divers dosages .

Précurseur de synthèse chimique pour divers composés

Le système cyclique de l'indazole sert de précurseur à la synthèse d'une variété de composés biologiquement actifs. Les groupes bromo et carbaldéhyde présents dans le this compound offrent des points de fonctionnalisation pour créer des dérivés divers avec des applications pharmacologiques potentielles .

Mécanisme D'action

Target of Action

Indazole-containing heterocyclic compounds, which are structurally similar, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves the formation of bonds with target molecules, which can alter their function and lead to therapeutic effects .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to cell growth, inflammation, neurotransmission, and bacterial growth .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

Based on the known effects of similar indazole derivatives, it can be inferred that the compound may have potential therapeutic effects in various conditions, including hypertension, cancer, depression, inflammation, and bacterial infections .

Propriétés

IUPAC Name |

3-bromo-2H-indazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNMPGXIWLSVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

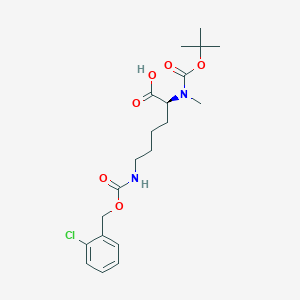

![N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521669.png)

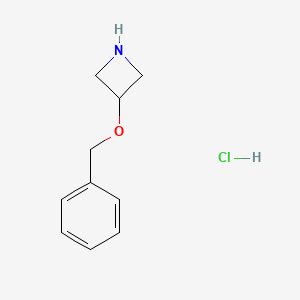

![C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride](/img/structure/B1521674.png)

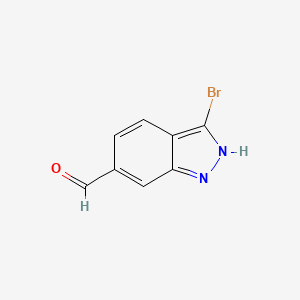

![1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521676.png)

![{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1521677.png)